molecular formula C25H20ClN5O2S B11271587 N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B11271587
M. Wt: 490.0 g/mol
InChI Key: AIVQXUHYWXCMOD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazoloquinazoline core, which is a fused heterocyclic system, and is substituted with a chlorophenyl group and a thioacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system.

    Introduction of the Phenethyl Group: The phenethyl group is introduced via alkylation reactions.

    Substitution with Chlorophenyl Group: The chlorophenyl group is introduced through nucleophilic substitution reactions.

    Attachment of the Thioacetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)formamide: Shares the chlorophenyl group but lacks the triazoloquinazoline core.

    5-benzoyl-N-(4-chlorophenyl)-4-oxoheptanamide: Contains a chlorophenyl group and a carbonyl group but differs in the overall structure.

Uniqueness

N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is unique due to its triazoloquinazoline core, which imparts distinct chemical and biological properties. This core structure is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C25H20ClN5O2S

Molecular Weight

490.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H20ClN5O2S/c26-18-10-12-19(13-11-18)27-22(32)16-34-25-29-28-24-30(15-14-17-6-2-1-3-7-17)23(33)20-8-4-5-9-21(20)31(24)25/h1-13H,14-16H2,(H,27,32)

InChI Key

AIVQXUHYWXCMOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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